3-tert-butyl-5-phenyl-7H-furo[3,2-g]chromen-7-one
Description
3-tert-Butyl-5-phenyl-7H-furo[3,2-g]chromen-7-one is a synthetic derivative of psoralen (7H-furo[3,2-g]chromen-7-one), a naturally occurring furocoumarin. Psoralen derivatives are characterized by a fused furanocoumarin core, which is central to their biological activities, including photochemotherapy and enzyme inhibition . The target compound features a tert-butyl group at position 3 and a phenyl group at position 5, distinguishing it from simpler furocoumarins. These substituents likely enhance steric bulk and modulate electronic properties, influencing its pharmacological profile and binding interactions with biological targets such as cytochrome P450 enzymes (e.g., CYP3A4) .
Properties
Molecular Formula |
C21H18O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-tert-butyl-5-phenylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H18O3/c1-21(2,3)17-12-23-18-11-19-15(9-16(17)18)14(10-20(22)24-19)13-7-5-4-6-8-13/h4-12H,1-3H3 |
InChI Key |
BSCGGVHJDFCQBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=COC2=C1C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-tert-butyl-5-phenyl-7H-furo[3,2-g]chromen-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 7-hydroxy-4-phenylcoumarin as a starting material, which undergoes cyclization in the presence of a base such as sodium hydroxide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
3-tert-butyl-5-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-tert-butyl-5-phenyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-tert-butyl-5-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with biological targets at the molecular level. For instance, in photochemotherapy, the compound intercalates into DNA and, upon activation by ultraviolet light, forms covalent bonds with the DNA, leading to cross-linking and inhibition of DNA replication . This mechanism is particularly useful in treating rapidly proliferating cells, such as those found in certain skin disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and chemical properties of furocoumarins are highly dependent on substituent patterns. Below is a comparison of 3-tert-butyl-5-phenyl-7H-furo[3,2-g]chromen-7-one with structurally related analogs:
Pharmacokinetic and Physicochemical Properties
- LogP and Solubility :
The tert-butyl group increases hydrophobicity (predicted logP ~5–6) compared to methoxsalen (logP ~2.5) . This may improve tissue penetration but reduce aqueous solubility. - Synthetic Accessibility : The target compound requires multi-step synthesis involving Pechmann condensation and etherification, similar to other 3,5-disubstituted furocoumarins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
